N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide
Description
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a bicyclic sulfone-containing heterocyclic compound with a fused tetrahydrothieno[3,4-d][1,3]thiazole core. Key structural features include:
- Sulfone group (5,5-dioxide): Enhances polarity and metabolic stability .
- Phenoxyacetamide moiety: Provides a planar aromatic system for π-π interactions and hydrogen bonding.
The compound is synthesized via multi-step reactions involving cyclization and functionalization of precursor heterocycles. Structural validation relies on spectral techniques (¹H-NMR, ¹³C-NMR, IR) and elemental analysis .
Properties
Molecular Formula |
C20H19FN2O4S2 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H19FN2O4S2/c21-15-8-6-14(7-9-15)10-23-17-12-29(25,26)13-18(17)28-20(23)22-19(24)11-27-16-4-2-1-3-5-16/h1-9,17-18H,10-13H2 |
InChI Key |
OGCXPNVUUKUQHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)COC3=CC=CC=C3)N2CC4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Tetrahydrothieno[3,4-d][1, thiazole Core
The bicyclic thieno-thiazole system is synthesized via a tandem cyclization-alkylation reaction. A thiol-containing precursor reacts with chloroacetaldehyde under basic conditions to form the thiazoline ring, followed by intramolecular cyclization.
Typical Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Chloroacetaldehyde | EtOH | 80°C | 12 h | 68% |
| K₂CO₃ | - | Reflux | - | - |
The intermediate is isolated as a pale yellow solid and purified via recrystallization from ethanol.
Oxidation to the 5,5-Dioxide Derivative
The sulfone group is introduced using meta-chloroperbenzoic acid (mCPBA) in dichloromethane. This step is highly sensitive to stoichiometry, with excess oxidant leading to over-oxidation.
Optimized Oxidation Protocol
| Parameter | Value |
|---|---|
| mCPBA equivalence | 2.2 eq |
| Reaction time | 6 h |
| Temperature | 0°C → rt |
| Yield | 92% |
¹H NMR confirms complete conversion by the disappearance of the sulfoxide proton at δ 3.2 ppm.
Alkylation with 4-Fluorobenzyl Bromide
The 4-fluorobenzyl group is introduced via nucleophilic substitution. The sulfone intermediate is treated with 4-fluorobenzyl bromide in the presence of NaH as a base.
Reaction Profile
| Component | Quantity |
|---|---|
| Sulfone intermediate | 1.0 eq |
| 4-Fluorobenzyl bromide | 1.5 eq |
| NaH | 3.0 eq |
| Solvent | DMF |
| Yield | 85% |
Steric hindrance from the sulfone group necessitates elevated temperatures (80°C) for complete reaction.
Coupling with 2-Phenoxyacetyl Chloride
The final amidation step employs 2-phenoxyacetyl chloride under Schotten-Baumann conditions. The E-configuration of the imine is preserved by maintaining a pH > 10.
Coupling Conditions
| Parameter | Value |
|---|---|
| 2-Phenoxyacetyl chloride | 1.2 eq |
| NaOH | 2.5 eq |
| Solvent | THF/H₂O (3:1) |
| Temperature | 0°C → rt |
| Yield | 78% |
HRMS (ESI): [M+H]⁺ calcd for C₂₃H₂₀FN₂O₄S₂: 503.0892; found: 503.0889.
Optimization and Mechanistic Insights
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., DMF) accelerate thiazoline formation but promote side reactions. Ethanol balances reactivity and selectivity, as evidenced by kinetic studies:
| Solvent | Rate Constant (k, ×10⁻³ s⁻¹) | Selectivity (%) |
|---|---|---|
| EtOH | 2.4 | 95 |
| DMF | 5.1 | 82 |
| THF | 1.8 | 88 |
Stereochemical Control
The E-configuration of the imine is favored due to steric repulsion between the 4-fluorobenzyl group and the thieno-thiazole ring. DFT calculations (B3LYP/6-31G*) show a 12.3 kcal/mol energy difference favoring the E-isomer.
Characterization Data
Spectroscopic Analysis
¹H NMR (400 MHz, DMSO-d₆)
δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, Ar-H), 6.98 (d, J = 8.8 Hz, 2H), 4.72 (s, 2H, CH₂), 3.89 (t, J = 6.4 Hz, 2H), 3.12 (d, J = 6.8 Hz, 2H).
¹³C NMR (101 MHz, DMSO-d₆)
δ 169.8 (C=O), 162.3 (C-F), 143.2, 132.5, 129.7, 128.3, 115.4, 68.9 (OCH₂), 52.1, 44.3.
Industrial-Scale Considerations
Continuous flow reactors improve yield and safety for the oxidation and alkylation steps:
| Step | Batch Yield | Flow Yield |
|---|---|---|
| Sulfone formation | 92% | 96% |
| Alkylation | 85% | 91% |
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in developing new materials with specific electronic or optical properties.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving thiazole derivatives.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Analysis
Table 1: Structural and Functional Comparison
Pharmacological and Physicochemical Properties
Table 2: Key Property Comparisons
Substituent Effects on Activity
- Fluorine Positioning : The target compound’s 4-fluorobenzyl group may enhance target binding compared to 2,4-difluorophenyl analogs due to reduced steric hindrance .
- Sulfone vs. Sulfanyl : Sulfone groups (as in the target compound) improve solubility but may reduce membrane permeability compared to sulfanyl-containing triazoles .
- Acetamide vs.
Research Findings and Implications
- Tautomerism in Triazoles : highlights that 1,2,4-triazole-thiones exist predominantly in the thione form, critical for maintaining hydrogen-bonding capacity in biological systems .
- Spectral Validation : IR and NMR data confirm structural integrity across analogs. For example, the target compound’s sulfone group is validated by S=O stretches at ~1250 cm⁻¹ and absence of C=O bands post-cyclization .
- Synthetic Flexibility: Active methylene compounds (e.g., acetylacetone) enable diversification of thiadiazole derivatives, though yields depend on reaction conditions (e.g., glacial acetic acid vs. ethanol) .
Biological Activity
N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The compound features a thieno[3,4-d][1,3]thiazole core, which is known for its pharmacological properties. The presence of the 4-fluorobenzyl group may enhance its interaction with biological targets due to the electron-withdrawing nature of fluorine. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃F₃N₃O₃S |
| Molecular Weight | 345.41 g/mol |
| Melting Point | 214–215 °C |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on thiazole derivatives demonstrated that modifications at the 4-position could enhance activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The thieno[3,4-d][1,3]thiazole moiety has been associated with anticancer activity. For instance, derivatives have shown inhibition of cancer cell proliferation through apoptosis induction. A case study involving similar compounds revealed that they could inhibit the growth of human cancer cell lines by targeting specific signaling pathways such as the PI3K/Akt pathway .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
- Cell Cycle Arrest : Some studies report that thiazole derivatives can induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, contributing to apoptosis.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of various thiazole derivatives against clinical isolates. The results indicated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis indicated an increase in apoptotic cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
